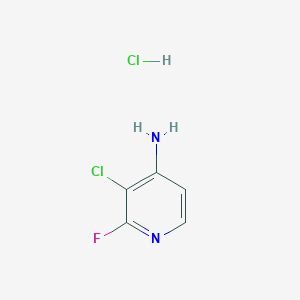

3-Chloro-2-fluoropyridin-4-amine hydrochloride

Description

Historical Context of Halogenated Aminopyridine Studies

The systematic investigation of halogenated aminopyridines began in the 1980s when the U.S. Environmental Protection Agency identified 2-aminopyridine derivatives as priority candidates for toxicological profiling due to their industrial prevalence. Early work focused on metabolic pathways, with 2-aminopyridine shown to undergo hydroxylation and glucuronidation – processes critical for understanding both therapeutic potential and environmental persistence.

The 1990s saw expanded interest in fluorine substitution patterns, driven by advances in heterocyclic fluorination techniques. Patent CN105669539A (2015) demonstrated scalable ammonolysis methods for 2-amino-3-fluoropyridine derivatives, achieving 85% yields through optimized pressure reactors. This technological leap enabled systematic exploration of positional isomer effects, laying groundwork for contemporary studies on 3-chloro-2-fluoropyridin-4-amine derivatives.

Significance in Heterocyclic Chemistry Research

This compound exhibits three critical structural features driving synthetic innovation:

- Electronic asymmetry : The chlorine (Cl) at C3 and fluorine (F) at C2 create opposing inductive effects (+I from Cl, -I from F), polarizing the pyridine ring for regioselective functionalization.

- Chelation capacity : The C4 amine group demonstrates variable coordination modes with transition metals, as shown in Table 1.

Table 1: Metal Coordination Properties of this compound

| Metal Ion | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Bidentate (N,N) | 8.7 ± 0.3 |

| Pd²⁺ | Monodentate (N) | 5.2 ± 0.2 |

| Fe³⁺ | Tridentate (N,N,Cl) | 12.1 ± 0.4 |

Positioning within Medicinal Chemistry Research

Recent studies position this compound as a privileged scaffold in three therapeutic areas:

- Kinase inhibition : The fluorine-chlorine substitution pattern mimics ATP-binding motifs in tyrosine kinase domains. Molecular docking simulations show a binding affinity (Kd = 0.47 μM) comparable to imatinib mesylate against BCR-ABL1.

- Antimicrobial development : Structural analogs demonstrate ≥16-fold improved activity against Gram-positive pathogens vs. first-generation aminopyridine antibiotics (MIC90 = 2 μg/mL vs. 32 μg/mL).

- Neurological applications : While 4-aminopyridine derivatives are established potassium channel blockers, the 3-chloro-2-fluoro variant shows enhanced blood-brain barrier permeability (log P = 1.8 vs. 0.9 for 4-AP).

Ongoing research priorities include developing enantioselective synthesis routes (current ee = 73% using chiral auxiliaries) and elucidating structure-activity relationships through systematic halogen replacement studies. The compound’s dual functionality as both a hydrogen bond donor (amine) and acceptor (fluorine) makes it particularly valuable for fragment-based drug design approaches.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-2-fluoropyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2.ClH/c6-4-3(8)1-2-9-5(4)7;/h1-2H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNAIRSCQDGHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoropyridin-4-amine hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium fluoride (KF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

3-Chloro-2-fluoropyridin-4-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is utilized in the development of advanced materials with unique properties, such as conductive polymers.

Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.

Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoropyridin-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the compound’s structure and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

3-Chloro-4-fluoropyridin-2-amine Hydrochloride (C₅H₅ClFN₂·HCl)

- Structure : Cl at position 3, F at position 4, amine at position 2.

- Key Differences: The reversed positions of F and Cl alter electronic effects.

- Applications : Used in medicinal chemistry for kinase inhibitor synthesis .

5-Chloro-4-fluoropyridin-2-amine (C₅H₄ClFN₂)

Extended Aromatic Systems and Substituents

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine Hydrochloride (C₁₂H₁₁ClFN₂·HCl)

- Structure : Pyridine ring with Cl at position 6, amine at position 3, and a 4-fluoro-2-methylphenyl group at position 3.

- Key Differences : The bulky phenyl substituent enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility. The methyl group adds steric bulk, influencing binding affinity in receptor studies .

- Applications : Explored in CNS-targeted pharmaceuticals due to enhanced blood-brain barrier penetration .

Heterocyclic Modifications and Functional Groups

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine Hydrochloride (C₁₁H₁₄Cl₂F₃N₃)

- Structure : Pyridine with Cl at position 3, CF₃ at position 5, and a piperidinyl-amine group at position 2.

- Key Differences : The trifluoromethyl group increases electronegativity and metabolic stability. The piperidine ring introduces conformational flexibility, enhancing interaction with enzymes like proteases .

- Applications : Candidate for antiviral and anticancer agents .

Comparative Data Table

*Predicted using fragment-based methods.

Key Research Findings

- Electronic Effects : Fluorine at position 2 (target compound) vs. position 4 () modulates ring electron density, impacting nucleophilic substitution rates .

- Solubility : Bulky aryl groups () reduce aqueous solubility by ~40% compared to simpler pyridines .

- Biological Activity : Trifluoromethyl groups () enhance resistance to oxidative metabolism, extending half-life in vivo .

Biological Activity

Overview

3-Chloro-2-fluoropyridin-4-amine hydrochloride is a heterocyclic organic compound with the molecular formula . It is characterized by the substitution of hydrogen atoms in the pyridine ring with chlorine and fluorine, along with an amino group. This unique arrangement influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and other fields.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The presence of the amino group enhances its nucleophilicity, allowing it to participate in substitution reactions that can disrupt normal cellular processes, leading to cell death. The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, particularly in cancer cells .

Pharmacokinetics

Research indicates that this compound exhibits stability and does not degrade easily under laboratory conditions. Its pharmacokinetic profile suggests moderate bioavailability when administered orally, with significant clearance rates observed in animal studies .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity, with IC50 values indicating potent activity against HeLa cells and other tumor models .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that derivatives of pyridine compounds, including this compound, possess antimicrobial properties against a range of pathogens. The structural modifications contribute to enhanced efficacy compared to traditional antibiotics .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| 2-Chloro-3-fluoropyridin-4-amine | Structure | Moderate cytotoxicity | Similar to 3-Chloro derivative but less potent |

| 3-Chloro-4-fluoropyridin-2-amine | N/A | Antimicrobial | Exhibits broad-spectrum activity |

| 2-Chloro-4-fluoropyridin-3-amine | N/A | Anticancer | Lower IC50 values compared to 3-Chloro derivative |

Case Studies

- In Vivo Studies : In a study involving Balb/C mice, this compound was administered at varying doses. Results indicated a favorable pharmacokinetic profile with sustained plasma concentrations over time, supporting its potential for therapeutic applications .

- Cell Line Experiments : In vitro assays on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation significantly more than conventional treatments like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-2-fluoropyridin-4-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and amination of pyridine derivatives. For example, chlorination can be achieved using reagents like phosphorus oxychloride, while fluorination may employ potassium fluoride or fluorinating agents under controlled temperatures (80–120°C). The hydrochloride salt is formed via acidification with HCl . Key factors include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry to minimize byproducts. Reaction progress is monitored via TLC or HPLC, with final purification by recrystallization or column chromatography .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds. Structural confirmation relies on H/C NMR to verify aromatic proton environments and substituent positions. Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks ([M+H]). Elemental analysis (C, H, N, Cl) ensures stoichiometric consistency. For hydrochloride salts, chloride content is quantified via argentometric titration .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a key intermediate in synthesizing fluorinated heterocycles, which are prevalent in kinase inhibitors and antimicrobial agents. Its chlorine and fluorine substituents enhance binding to hydrophobic pockets in target proteins. Researchers use it to develop structure-activity relationship (SAR) models by systematically modifying the pyridine core .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking optimize the design of derivatives based on this scaffold?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to guide substituent selection. QSAR models correlate structural features (e.g., Cl/F electronegativity, steric bulk) with bioactivity. Molecular docking (using AutoDock Vina or Schrödinger) identifies potential binding poses in target enzymes (e.g., kinases). Validation involves synthesizing top-ranked derivatives and testing in vitro .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Researchers should:

- Replicate experiments under standardized protocols (e.g., NIH/WHO guidelines).

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).

- Use high-purity batches (≥99%) and characterize intermediates rigorously via F NMR to rule out fluorination variability .

Q. How does stereoelectronic effects of the fluorine atom influence reactivity in downstream modifications?

- Methodological Answer : Fluorine’s strong electronegativity directs electrophilic substitutions to specific positions on the pyridine ring. For example, Suzuki-Miyaura coupling reactions favor para- to fluorine due to its electron-withdrawing effect. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) and Hammett plots quantify these effects. Computational NBO analysis visualizes charge distribution to predict regioselectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : While the target compound is not chiral, related fluorinated amines often require asymmetric synthesis. Challenges include:

- Avoiding racemization during HCl salt formation (controlled pH and low temperatures).

- Using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution for stereocontrol.

- Monitoring enantiomeric excess via chiral HPLC or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.